4-(2,3-Dimethoxy-benzylidene)-2-methyl-1,2,3,4-tetrahydro-acridine-9-carboxylic acid
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Overview
Description
4-[(2,3-dimethoxyphenyl)methylidene]-2-methyl-1,2,3,4-tetrahydroacridine-9-carboxylic acid is a complex organic compound with the molecular formula C24H23NO4 This compound is known for its unique structure, which includes a tetrahydroacridine core and a dimethoxyphenyl group
Preparation Methods
The synthesis of 4-[(2,3-dimethoxyphenyl)methylidene]-2-methyl-1,2,3,4-tetrahydroacridine-9-carboxylic acid typically involves the condensation of 2,3-dimethoxybenzaldehyde with 2-methyl-1,2,3,4-tetrahydroacridine-9-carboxylic acid under specific reaction conditions. The reaction is often carried out in the presence of a catalyst, such as glacial acetic acid, to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
4-[(2,3-dimethoxyphenyl)methylidene]-2-methyl-1,2,3,4-tetrahydroacridine-9-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or hydroxyl groups are introduced into the molecule.
Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-[(2,3-dimethoxyphenyl)methylidene]-2-methyl-1,2,3,4-tetrahydroacridine-9-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for treating various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 4-[(2,3-dimethoxyphenyl)methylidene]-2-methyl-1,2,3,4-tetrahydroacridine-9-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in oxidative stress or inflammation, leading to its observed biological effects .
Comparison with Similar Compounds
4-[(2,3-dimethoxyphenyl)methylidene]-2-methyl-1,2,3,4-tetrahydroacridine-9-carboxylic acid can be compared with other similar compounds, such as:
2-[(3,4-dimethoxyphenyl)methylidene]-3H-inden-1-one: This compound shares a similar dimethoxyphenyl group but has a different core structure.
N′-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide: This compound also contains a dimethoxyphenyl group but is structurally distinct due to the presence of a biphenyl core.
Properties
Molecular Formula |
C24H23NO4 |
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Molecular Weight |
389.4 g/mol |
IUPAC Name |
(4Z)-4-[(2,3-dimethoxyphenyl)methylidene]-2-methyl-2,3-dihydro-1H-acridine-9-carboxylic acid |
InChI |
InChI=1S/C24H23NO4/c1-14-11-16(13-15-7-6-10-20(28-2)23(15)29-3)22-18(12-14)21(24(26)27)17-8-4-5-9-19(17)25-22/h4-10,13-14H,11-12H2,1-3H3,(H,26,27)/b16-13- |
InChI Key |
FBYDLGAYDZRFSK-SSZFMOIBSA-N |
Isomeric SMILES |
CC1C/C(=C/C2=C(C(=CC=C2)OC)OC)/C3=NC4=CC=CC=C4C(=C3C1)C(=O)O |
Canonical SMILES |
CC1CC(=CC2=C(C(=CC=C2)OC)OC)C3=NC4=CC=CC=C4C(=C3C1)C(=O)O |
Origin of Product |
United States |
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